

Application Notes and Protocols: Synthesis of Isotopically Labeled Cyclopropanes using Labeled 3-Methyldiaziridine

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Compound of Interest		
Compound Name:	3-Methyldiaziridine	
Cat. No.:	B15470268	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane rings are a common structural motif in pharmaceuticals, often enhancing potency, metabolic stability, and target binding.[1] Isotopic labeling of drug candidates is a critical tool in drug discovery and development, enabling detailed pharmacokinetic and metabolic studies.[2] This document provides detailed protocols for the synthesis of isotopically labeled cyclopropanes using labeled **3-methyldiaziridine** as a carbene precursor. This method offers a pathway to introduce isotopic labels, such as ¹³C or ²H (Deuterium), into the cyclopropane ring, a metabolically stable position, providing a valuable tool for drug metabolism and pharmacokinetic (DMPK) studies.

The overall strategy involves the synthesis of an isotopically labeled **3-methyldiaziridine** from a labeled precursor, followed by the transfer of the labeled carbene to an olefin to form the desired labeled cyclopropane. Diaziridines and their oxidized counterparts, diazirines, are known precursors for carbenes, which can be generated photochemically or thermally for cyclopropanation reactions.

Application Highlights



- Metabolic Stability: The cyclopropane ring is often a metabolically stable position in drug molecules, making it an ideal location for isotopic labeling.
- ADME Studies: Labeled cyclopropanes can be used in absorption, distribution, metabolism, and excretion (ADME) studies to trace the fate of a drug candidate in biological systems.
- Mechanism of Action Studies: Isotopic labels can aid in elucidating the mechanism of action and target engagement of cyclopropane-containing drugs.

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled [2-13C]-Acetone Oxime

This protocol describes the synthesis of [2-13C]-acetone oxime, a key precursor for labeled **3-methyldiaziridine**. The isotopic label is introduced using commercially available [2-13C]-acetone.

Materials:

- [2-13C]-Acetone
- Hydroxylamine hydrochloride (NH2OH·HCl)
- Sodium hydroxide (NaOH)
- Water (deionized)
- · Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Beaker
- Buchner funnel and filter paper



Procedure:

- In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) in deionized water.
- In a separate beaker, prepare a solution of sodium hydroxide (1.5 equivalents) in deionized water.
- Cool the hydroxylamine hydrochloride solution in an ice bath with continuous stirring.
- Slowly add the sodium hydroxide solution to the hydroxylamine hydrochloride solution, maintaining the temperature below 10 °C.
- Once the addition is complete, add [2-13C]-acetone (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.
- Continue stirring the reaction mixture in the ice bath for 30 minutes after the addition of acetone is complete.
- Collect the resulting crystalline precipitate of [2-13C]-acetone oxime by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold deionized water.
- Dry the product under vacuum to obtain pure [2-13C]-acetone oxime.

Protocol 2: Synthesis of Labeled [3-Methyl-3-¹³C]-Diaziridine

This protocol outlines the synthesis of [3-methyl-3-13C]-diaziridine from the labeled acetone oxime prepared in Protocol 1. The method is adapted from the general synthesis of 3,3-dialkyldiaziridines.

Materials:

- [2-13C]-Acetone oxime
- Toluene



- Sulfur trioxide pyridine complex (SO₃·py)
- Ammonia (anhydrous, gas or solution in an organic solvent)
- Dry ice/acetone bath
- Pressure vessel (if using gaseous ammonia)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Apparatus for handling anhydrous ammonia

Procedure:

- Formation of the O-sulfonate:
 - Dissolve [2-13C]-acetone oxime (1.0 equivalent) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution in an ice bath.
 - Slowly add sulfur trioxide pyridine complex (1.1 equivalents) portion-wise to the stirred solution.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
- Amination to form the diaziridine:
 - Cool the reaction mixture containing the O-sulfonate to -78 °C using a dry ice/acetone bath.
 - Introduce anhydrous ammonia (excess) into the reaction vessel. This can be done by bubbling ammonia gas through the solution or by adding a pre-condensed liquid ammonia solution. For gaseous ammonia, a pressure vessel may be required.



- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by carefully adding water.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure at low temperature to avoid decomposition of the product.
- The crude product can be purified by low-temperature chromatography on silica gel if necessary.

Protocol 3: Synthesis of Isotopically Labeled Cyclopropane

This protocol describes the cyclopropanation of an alkene using the labeled **3-methyldiaziridine** synthesized in Protocol 2. The reaction is induced by photolysis.

Materials:

- [3-Methyl-3-13C]-Diaziridine
- Alkene (e.g., styrene)
- Anhydrous solvent (e.g., dichloromethane or diethyl ether)
- Photoreactor equipped with a UV lamp (e.g., 350 nm)
- Inert atmosphere (nitrogen or argon)
- Magnetic stirrer and stir bar
- Quartz reaction vessel

Procedure:



- In a quartz reaction vessel, dissolve the alkene (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
- Add the solution of [3-methyl-3-13C]-diaziridine (1.2 equivalents) in the same solvent to the reaction vessel.
- Irradiate the reaction mixture with a UV lamp at a suitable wavelength (e.g., 350 nm) with continuous stirring. The reaction temperature should be maintained, for example, at room temperature or below, depending on the stability of the reactants and products.
- Monitor the progress of the reaction by TLC or GC-MS.
- Once the reaction is complete, remove the solvent under reduced pressure.
- Purify the resulting isotopically labeled cyclopropane by column chromatography on silica gel.

Data Presentation

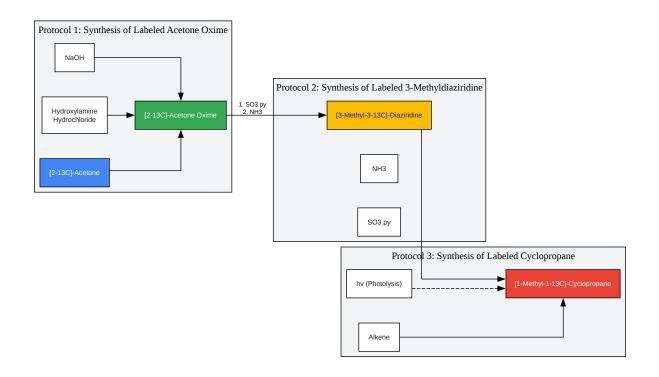
The following table summarizes representative yields and diastereoselectivities for cyclopropanation reactions using carbene precursors analogous to **3-methyldiaziridine**. The actual yields and selectivities for a specific reaction will depend on the substrate and reaction conditions.



Entry	Alkene	Carbene Precursor	Catalyst <i>l</i> Condition s	Yield (%)	Diastereo meric Ratio (trans:cis	Referenc e
1	Styrene	3-Chloro-3- phenyl-3H- diazirine	Photolysis (380 nm)	66	2:1	[3]
2	1-Octene	Ethyl diazoacetat e	Engineere d Myoglobin	75	>99:1	[4]
3	Styrene	Ethyl diazoacetat e	Ir(TTP)CH₃	85	1.5:1	[5]
4	Styrene	N-p- Tolylsulfon yl-1,2,3- triazole	Rh₂(S- DOSP)₄	94	>99:1	[6]

Visualizations

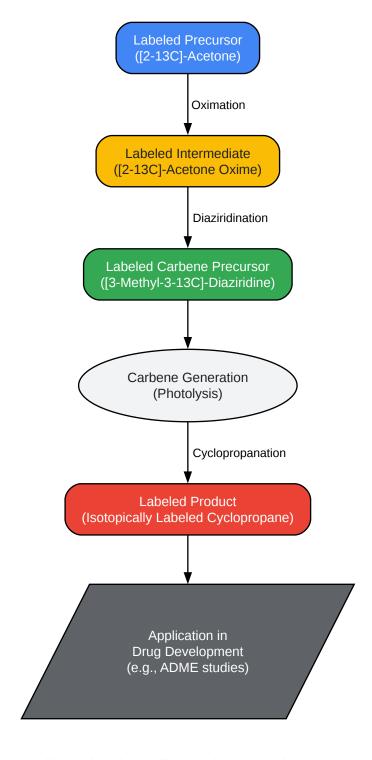




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Caption: Overall workflow for the synthesis of isotopically labeled cyclopropanes.





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Caption: Logical flow from precursor to application.



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